molecular formula C16H15ClN2OS B3872854 2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

Cat. No.: B3872854
M. Wt: 318.8 g/mol
InChI Key: HDTRFKCDFVSYFY-WOJGMQOQSA-N
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Description

2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfanylphenyl group, and an acetamide moiety

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-21-15-8-4-13(5-9-15)11-18-19-16(20)10-12-2-6-14(17)7-3-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRFKCDFVSYFY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 4-chlorophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride.

    Condensation reaction: The intermediate is then reacted with 4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product through a condensation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide include:

    2-(4-chlorophenyl)acetamide: This compound shares the chlorophenylacetamide moiety but lacks the methylsulfanylphenyl group.

    4-chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but differs in its amine functionality.

    (2-chlorophenyl)(4-chlorophenyl)methanone: This compound contains both chlorophenyl groups but differs in its ketone functionality.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
Reactant of Route 2
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2-(4-chlorophenyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

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